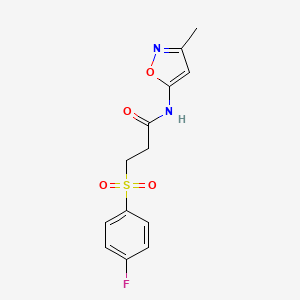
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide, also known as 4-FBS or FBS, is a synthetic compound used in laboratory experiments to study the biochemical and physiological effects of a variety of compounds. It is a small molecule that can be easily synthesized, and is used in a variety of scientific research applications.
作用機序
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is not completely understood. However, it is thought to act as a competitive inhibitor of enzymes involved in drug metabolism, and it is also thought to act as an agonist of certain G-protein coupled receptors. It is also thought to interact with certain enzymes involved in the metabolism of drugs, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide are not completely understood. However, it has been found to inhibit the metabolism of certain drugs, and it has been found to act as an agonist of certain G-protein coupled receptors. It has also been found to interact with certain enzymes involved in the metabolism of drugs, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
The main advantage of using 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide for laboratory experiments is that it is a small molecule that can be easily synthesized. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, the mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is not completely understood, and it is not known if it has any long-term effects on the body.
将来の方向性
There are several potential future directions for research on 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and drug metabolism. Additionally, further research could be conducted into its potential interactions with other drugs, its potential long-term effects on the body, and its potential use as a therapeutic agent. Finally, further research could be conducted into its potential use as a biomarker or diagnostic tool.
合成法
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is synthesized through a multi-step process involving the reaction of 4-fluorobenzene-1-sulfonyl chloride with 3-methyl-1,2-oxazol-5-yl propanamide. The first step involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with 3-methyl-1,2-oxazol-5-yl propanamide in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction produces a sulfonamide product, which is then converted to an amide by the addition of a base such as sodium hydroxide. The final product is a white crystalline solid.
科学的研究の応用
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is used in a variety of scientific research applications, including drug design, drug metabolism, and pharmacokinetics. It is also used to study the biochemical and physiological effects of a variety of compounds. It has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on cancer cells.
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c1-9-8-13(20-16-9)15-12(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNKLZLITWJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578223.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6578226.png)
![1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578228.png)
![N-tert-butyl-2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6578232.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6578240.png)
![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6578243.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide](/img/structure/B6578248.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide](/img/structure/B6578250.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6578253.png)
![2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6578261.png)
![5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide](/img/structure/B6578270.png)
![N-[2-(4-fluorophenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B6578271.png)
![N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6578293.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B6578315.png)